molecular formula C6H11ClO2 B14687876 Methyl 2-chloropentanoate CAS No. 26040-68-6

Methyl 2-chloropentanoate

Cat. No.: B14687876
CAS No.: 26040-68-6
M. Wt: 150.60 g/mol
InChI Key: DFJFGBSFTBCENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloropentanoate is an organic compound with the molecular formula C6H11ClO2. It is also known as methyl 2-chlorovalerate. This compound is a colorless liquid and is used in various chemical processes due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloropentanoate can be synthesized through the esterification of 2-chloropentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloropentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to form 2-chloropentanoic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Various substituted pentanoates.

    Reduction: 2-chloropentanol.

    Hydrolysis: 2-chloropentanoic acid and methanol.

Scientific Research Applications

Methyl 2-chloropentanoate is used in scientific research for various applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on its derivatives for potential pharmaceutical applications.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloropentanoate involves its reactivity due to the presence of the ester and chlorine functional groups. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloropentanoate
  • Methyl 4-chloropentanoate
  • Methyl 5-chloropentanoate

Comparison

Methyl 2-chloropentanoate is unique due to the position of the chlorine atom on the second carbon of the pentanoate chain. This positioning affects its reactivity and the types of reactions it can undergo compared to its isomers, where the chlorine atom is located on different carbons.

Properties

CAS No.

26040-68-6

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

methyl 2-chloropentanoate

InChI

InChI=1S/C6H11ClO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3

InChI Key

DFJFGBSFTBCENV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.